1-苯基-1H-1,2,3-三唑-4-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

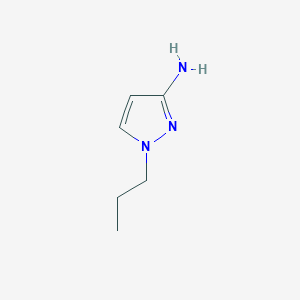

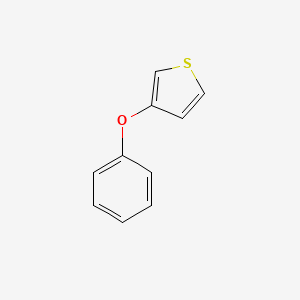

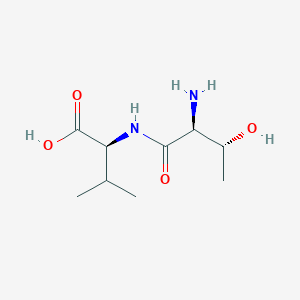

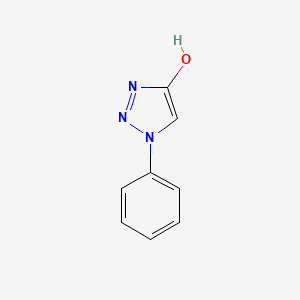

“1-phenyl-1H-1,2,3-triazol-4-ol” is a chemical compound with the empirical formula C8H7N3O . It is a member of the triazole family, which are heterocyclic compounds containing three nitrogen atoms in a five-membered ring .

Synthesis Analysis

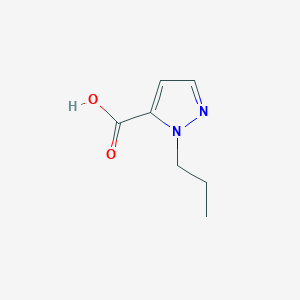

The synthesis of “1-phenyl-1H-1,2,3-triazol-4-ol” and its derivatives has been reported in several studies . For instance, one study reported the synthesis of novel 1-phenyl-4- ((4- (1,4,5-triphenyl-1 H -imidazol-2-yl)phenoxy)methyl)-1 H -1,2,3-triazole derivatives . Another study reported the synthesis of novel 1- ((1-phenyl-1 H -1,2,3-triazol-4-yl)methyl)pyridin-2 (1 H)-one derivatives .Molecular Structure Analysis

The molecular structure of “1-phenyl-1H-1,2,3-triazol-4-ol” has been analyzed in several studies . The compound has a molecular weight of 161.16 .Chemical Reactions Analysis

The chemical reactions involving “1-phenyl-1H-1,2,3-triazol-4-ol” have been studied . For example, one study reported that the compound reacts with H2O2, S8, and Se8 to afford the chalcogenides .Physical and Chemical Properties Analysis

The physical and chemical properties of “1-phenyl-1H-1,2,3-triazol-4-ol” have been analyzed . The compound is highly soluble in water .科学研究应用

合成和化学性质

1-苯基-1H-1,2,3-三唑-4-醇及其衍生物在有机化学领域中已被广泛研究,因其合成和独特的化学性质。例如,对1-苯基-1,2,3-三唑进行去质子化和随后的碘解反应已被用于制备5-取代衍生物,这些衍生物进一步应用于铃木偶联反应。这些衍生物显示出中等抗菌活性和对某些细胞系具有有希望的抗增殖效果 (Nagaradja et al., 2015)。

在催化中的应用

1-苯基-1H-1,2,3-三唑-4-醇衍生物已被用作催化剂配方中的配体。例如,基于1,2,3-三唑基有机硫/-硒配体的半夹夹铑(II)配合物已被合成,展示了在醇氧化和酮的转移氢化等催化过程中的不同效率 (Saleem et al., 2013)。

材料科学和防腐

在材料科学领域,1-苯基-1H-1,2,3-三唑-4-醇已被应用为一种防腐剂。一项研究展示了使用环境友好的方法合成1-苄基-4-苯基-1H-1,2,3-三唑,并突出了其作为有机防腐剂对酸性介质中的低碳钢的有效性。这代表了在保护材料免受腐蚀环境影响方面的重要应用 (Fernandes et al., 2019)。

抗菌活性

已合成并评估了几种1-苯基-1H-1,2,3-三唑-4-醇的衍生物,用于其抗菌性能。研究表明,该类化合物中的某些化合物对各种病原体表现出显著的抗菌活性,使它们成为开发新型抗菌剂的潜在候选 (Shaikh et al., 2014)。

作用机制

Target of Action

The primary target of 1-phenyl-1H-1,2,3-triazol-4-ol is Steroid Sulfatase (STS) . STS is a crucial enzyme for steroidogenesis, acting by hydrolyzing inactive steroid sulfates, which are the precursors for the biosynthesis of active estrogens and androgens .

Mode of Action

The compound interacts with its target, STS, through a speculated nucleophilic substitution reaction. The sulfamate group, a sulfate mimic, undergoes this reaction with the fGly residue, resulting in the sulfamoylation and inactivation of the catalytic site . The triazole moieties and the triazole-linked aromatic rings of the ligands fit in the STS active site, stabilized by a multitude of van der Waals interactions .

Biochemical Pathways

The inhibition of STS by 1-phenyl-1H-1,2,3-triazol-4-ol affects the steroidogenesis pathway. By inhibiting STS, the hydrolysis of inactive steroid sulfates is prevented, thereby reducing the biosynthesis of active estrogens and androgens . This can have downstream effects on various hormone-dependent processes in the body.

Pharmacokinetics

It’s worth noting that the compound’s molecular weight (16116 g/mol) falls within the range generally favorable for good bioavailability.

Result of Action

The inhibition of STS by 1-phenyl-1H-1,2,3-triazol-4-ol leads to a decrease in the biosynthesis of active estrogens and androgens . This can potentially impact various hormone-dependent processes in the body, including the growth of hormone-dependent cancers .

安全和危害

未来方向

生化分析

Biochemical Properties

1-Phenyl-1H-1,2,3-triazol-4-ol plays a crucial role in biochemical reactions, particularly in the inhibition of enzymes. It has been shown to interact with steroid sulfatase, an enzyme involved in the hydrolysis of steroid sulfates. The interaction between 1-Phenyl-1H-1,2,3-triazol-4-ol and steroid sulfatase involves the formation of a stable complex, which inhibits the enzyme’s activity. This inhibition is significant in the context of hormone-dependent cancers, where reducing the availability of active hormones can be therapeutic .

Cellular Effects

1-Phenyl-1H-1,2,3-triazol-4-ol has been observed to affect various cellular processes. In cancer cells, particularly breast cancer cells, it inhibits the activity of steroid sulfatase, leading to reduced levels of active estrogens and androgens. This reduction impacts cell signaling pathways, gene expression, and cellular metabolism, ultimately inhibiting cell proliferation and inducing apoptosis . Additionally, 1-Phenyl-1H-1,2,3-triazol-4-ol has shown antiproliferative effects against other types of cancer cells, such as acute myeloid leukemia cells .

Molecular Mechanism

The molecular mechanism of 1-Phenyl-1H-1,2,3-triazol-4-ol involves its binding interactions with biomolecules. The triazole moiety interacts with the active site of steroid sulfatase through van der Waals interactions and hydrogen bonding. This binding inhibits the enzyme’s catalytic activity, preventing the hydrolysis of steroid sulfates . Additionally, the compound’s structure allows it to form stable complexes with other proteins, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Phenyl-1H-1,2,3-triazol-4-ol have been studied over time. The compound exhibits good stability under various conditions, maintaining its inhibitory activity against steroid sulfatase. Long-term studies have shown that 1-Phenyl-1H-1,2,3-triazol-4-ol can induce sustained inhibition of cell proliferation and tumor growth in in vivo models

Dosage Effects in Animal Models

The effects of 1-Phenyl-1H-1,2,3-triazol-4-ol vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits tumor growth without significant toxicity. At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

1-Phenyl-1H-1,2,3-triazol-4-ol is involved in metabolic pathways related to steroid metabolism. It interacts with enzymes such as steroid sulfatase, influencing the levels of steroid sulfates and their active metabolites. This interaction affects metabolic flux and the overall balance of steroid hormones in the body

Transport and Distribution

Within cells and tissues, 1-Phenyl-1H-1,2,3-triazol-4-ol is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific tissues, such as tumor tissues. The compound’s ability to selectively accumulate in target tissues enhances its therapeutic potential while reducing systemic toxicity .

Subcellular Localization

The subcellular localization of 1-Phenyl-1H-1,2,3-triazol-4-ol is influenced by targeting signals and post-translational modifications. It is primarily localized in the cytoplasm, where it interacts with steroid sulfatase and other proteins involved in steroid metabolism. This localization is crucial for its inhibitory activity and therapeutic effects .

属性

IUPAC Name |

1-phenyltriazol-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c12-8-6-11(10-9-8)7-4-2-1-3-5-7/h1-6,12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKEMHTSFDJVQSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(N=N2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427865 |

Source

|

| Record name | 1-phenyl-1H-1,2,3-triazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90004-10-7 |

Source

|

| Record name | 1-phenyl-1H-1,2,3-triazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B1353356.png)